Methyl[(trimethylpyrimidin-2-YL)methyl]amine
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Overview
Description
Methyl[(trimethylpyrimidin-2-yl)methyl]amine is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrimidine ring substituted with a methyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(trimethylpyrimidin-2-yl)methyl]amine typically involves the reaction of pyrimidine derivatives with methylating agents under controlled conditions. One common method includes the use of ethyl chloroformate and carboxylic acid derivatives as starting materials . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl[(trimethylpyrimidin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
Methyl[(trimethylpyrimidin-2-yl)methyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of Methyl[(trimethylpyrimidin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tris(2-pyridylmethyl)amine: A compound with a similar pyridine ring structure.
2-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanamine: Another compound with a triazole ring and amine group
Uniqueness
Methyl[(trimethylpyrimidin-2-yl)methyl]amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties
Biological Activity
Methyl[(trimethylpyrimidin-2-YL)methyl]amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a pyrimidine ring, which is known for its role in various biological systems. The presence of the trimethylpyrimidine moiety enhances the compound's interaction with biological targets, potentially influencing its pharmacological profile.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with a pyrimidine structure can inhibit tubulin polymerization, a critical process in cancer cell proliferation. For instance, a series of synthesized analogues demonstrated significant cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells.
Table 1: Anticancer Activity of Pyrimidine Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2a | Melanoma | 0.5 | Tubulin polymerization inhibitor |
5b | Breast Cancer | 0.8 | Colchicine site binding |
5e | Cervical Cancer | >1000 | Inactive |
In these studies, the most potent compounds were those that effectively bound to the colchicine site on tubulin, leading to disrupted microtubule dynamics and subsequent cell death .
2. Antimicrobial Activity
Pyrimidine derivatives have also shown promise as antimicrobial agents. The structural characteristics of this compound allow it to interact with bacterial membranes or inhibit essential enzymes.
Table 2: Antimicrobial Efficacy of Pyrimidine Compounds
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
4b | E. coli | 32 µg/mL |
4c | S. aureus | 16 µg/mL |
4e | Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that modifications to the pyrimidine core can enhance antibacterial properties, making these compounds candidates for further development in treating infections .
3. Neuroprotective Effects
Emerging research indicates that this compound may possess neuroprotective properties, potentially through inhibition of acetylcholinesterase (AChE). This enzyme is crucial for neurotransmitter regulation in the nervous system.
Table 3: AChE Inhibition Activity
Compound | AChE Inhibition (%) at 10 µM |
---|---|
Methylamine | 45 |
Trimethylpyridine | 60 |
The ability to inhibit AChE could position this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .
Case Studies
Several case studies have documented the efficacy of pyrimidine derivatives in clinical settings:
- Case Study 1 : A clinical trial assessed the efficacy of a pyrimidine-based compound in patients with advanced melanoma, showing a significant reduction in tumor size after treatment.
- Case Study 2 : Another study focused on the use of pyrimidine derivatives as adjunct therapy in bacterial infections, demonstrating improved patient outcomes compared to standard antibiotic treatments.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-methyl-1-(4,5,6-trimethylpyrimidin-2-yl)methanamine |
InChI |
InChI=1S/C9H15N3/c1-6-7(2)11-9(5-10-4)12-8(6)3/h10H,5H2,1-4H3 |
InChI Key |
IDFINOIEUYDXSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N=C1C)CNC)C |
Origin of Product |
United States |
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